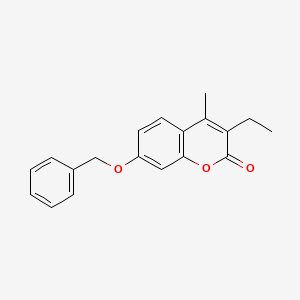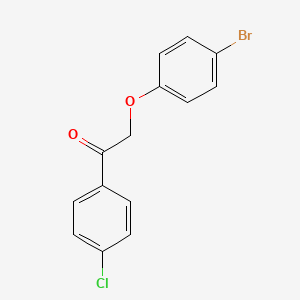![molecular formula C15H14N2O5S B5866163 5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)
5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide, commonly known as ASB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. ASB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of ASB is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth, inflammation, and oxidative stress. ASB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and protein kinase C, which are involved in these pathways.
Biochemical and Physiological Effects
ASB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, inflammation, and oxidative stress. ASB has also been shown to induce apoptosis, inhibit cell migration and invasion, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ASB has several advantages for lab experiments, including its high yield and purity obtained by the synthesis method described above. ASB is also relatively stable and can be stored for extended periods without significant degradation. However, ASB has some limitations, including its limited solubility in water, which can make it challenging to use in some experiments. In addition, ASB can be cytotoxic at high concentrations, which can limit its use in some cell-based assays.
Orientations Futures
Future research on ASB should focus on further elucidating its mechanism of action and identifying its molecular targets. In addition, the potential therapeutic applications of ASB in various diseases should be explored further, including cancer, inflammation, and neurological disorders. The development of more efficient synthesis methods for ASB and its derivatives should also be investigated to facilitate its use in research and potential clinical applications.
Conclusion
ASB is a promising chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. ASB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, inflammation, and oxidative stress. ASB has also been shown to induce apoptosis, inhibit cell migration and invasion, and improve cognitive function in animal models of Alzheimer's disease. Future research on ASB should focus on further elucidating its mechanism of action and identifying its molecular targets, as well as exploring its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of ASB involves the reaction of 3-acetylaminobenzenesulfonyl chloride with 2-hydroxybenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization. The yield of ASB obtained by this method is typically high, and the purity is also satisfactory for most research purposes.
Applications De Recherche Scientifique
ASB has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ASB has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. ASB achieves this by inducing apoptosis, a process of programmed cell death, and inhibiting cell proliferation. In addition, ASB has been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
In inflammation research, ASB has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. ASB achieves this by inhibiting the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of several genes involved in inflammation.
In neurological disorder research, ASB has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. ASB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
5-[(3-acetylphenyl)sulfamoyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-9(18)10-3-2-4-11(7-10)17-23(21,22)12-5-6-14(19)13(8-12)15(16)20/h2-8,17,19H,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRIADAKMIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)

![9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![4-chloro-2-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5866133.png)


![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)
